molecular formula C20H10N4 B159307 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile CAS No. 1625-84-9

9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile

Cat. No. B159307
CAS RN: 1625-84-9
M. Wt: 306.3 g/mol
InChI Key: BZIGFCWZJSWLLX-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile, also known as DEAT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DEAT is a polycyclic aromatic hydrocarbon that is widely used as a building block in the synthesis of organic materials.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is not well understood. However, it is believed that 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction may result in the activation or inhibition of various biological pathways, leading to different physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile are not well understood. However, some studies have suggested that 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile may have anti-inflammatory and antioxidant properties. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is its ease of synthesis, making it readily available for scientific research. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is also stable and can be stored for a long time without degradation. However, the limitations of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile include its low solubility in common organic solvents, which may limit its applications in some experiments.

Future Directions

The potential applications of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile in various fields make it an exciting area of research. Some of the future directions for 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile research include:
1. Developing new synthetic methods for 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile with improved yields and purity.
2. Exploring the potential applications of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile in the field of organic electronics, such as in the development of flexible and wearable electronic devices.
3. Investigating the mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile to better understand its physiological and biochemical effects.
4. Developing 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile-based materials for biomedical applications such as drug delivery and tissue engineering.
Conclusion:
In conclusion, 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is a building block in the synthesis of organic materials such as polymers and OLEDs. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile has also shown potential as an anti-inflammatory and anticancer agent. The future directions for 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile research include developing new synthetic methods, exploring its potential applications in organic electronics and biomedical applications, and investigating its mechanism of action.

Synthesis Methods

The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile involves the reaction of 9,10-dihydro-9,10-ethanoanthracene with cyanogen bromide in the presence of a catalyst. This reaction results in the formation of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile as a yellow solid. The yield of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.

Scientific Research Applications

9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is in the synthesis of organic materials such as polymers, liquid crystals, and OLEDs. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile has been used as a building block in the synthesis of various polymers such as poly(arylene ether)s, poly(arylene sulfide)s, and poly(arylene ketone)s. These polymers have shown excellent mechanical, thermal, and electrical properties, making them suitable for various industrial applications.
Another significant application of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is in the field of organic electronics. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile-based materials have been used as active layers in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. These devices have shown promising performance, making them potential candidates for future electronic applications.

properties

CAS RN

1625-84-9

Product Name

9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile

Molecular Formula

C20H10N4

Molecular Weight

306.3 g/mol

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15,16,16-tetracarbonitrile

InChI

InChI=1S/C20H10N4/c21-9-19(10-22)17-13-5-1-2-6-14(13)18(20(19,11-23)12-24)16-8-4-3-7-15(16)17/h1-8,17-18H

InChI Key

BZIGFCWZJSWLLX-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(C3(C#N)C#N)(C#N)C#N

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(C3(C#N)C#N)(C#N)C#N

Other CAS RN

1625-84-9

Origin of Product

United States

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